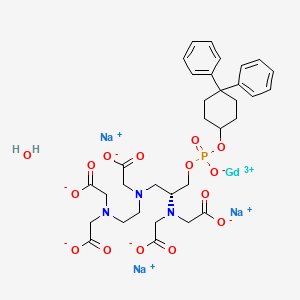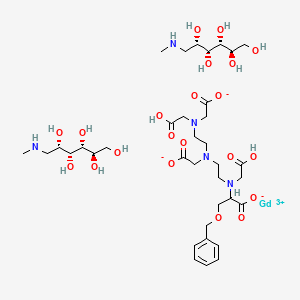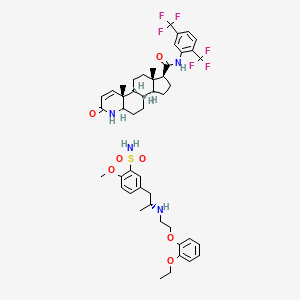
Dutasteride + tamsulosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dutasteride and tamsulosin is a combination medication used primarily for the treatment of benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate gland. This combination leverages the complementary mechanisms of dutasteride, a 5-alpha-reductase inhibitor, and tamsulosin, an alpha-blocker, to alleviate symptoms associated with BPH, such as difficulty in urination .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dutasteride: is synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the cyclization of specific intermediates.
Functional group modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Tamsulosin: synthesis involves:
Initial formation of the core structure: This involves the cyclization of specific intermediates.
Introduction of functional groups: Various functional groups are introduced and modified to achieve the final structure.
Purification: The final product is purified to ensure high purity.
Industrial Production Methods
Industrial production of dutasteride and tamsulosin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch processing: Large quantities of starting materials are processed in batches to produce the final product.
Continuous processing: Some facilities may use continuous processing techniques to improve efficiency and reduce production costs.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets all regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dutasteride: and tamsulosin undergo various chemical reactions, including:
Oxidation: Both compounds can undergo oxidation reactions, which may alter their chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compounds’ efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compounds’ properties.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of dutasteride or tamsulosin may produce hydroxylated derivatives.
Reduction: Reduction may yield dehydrogenated products.
Substitution: Substitution reactions can produce various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, dutasteride and tamsulosin are studied for their unique chemical properties and potential applications in synthetic chemistry. Researchers explore new synthetic routes and modifications to improve their efficacy and reduce side effects.
Biology
In biology, these compounds are used to study the mechanisms of BPH and other related conditions. They serve as tools to understand the role of 5-alpha-reductase and alpha-blockers in cellular processes.
Medicine
In medicine, dutasteride and tamsulosin are extensively used to treat BPH. Clinical trials and studies investigate their efficacy, safety, and potential new therapeutic applications.
Industry
In the pharmaceutical industry, these compounds are produced and formulated into medications. Research focuses on improving production methods, formulation stability, and patient compliance.
Mécanisme D'action
Dutasteride: works by inhibiting the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone (DHT). By reducing DHT levels, dutasteride helps to shrink the prostate gland and alleviate BPH symptoms .
Tamsulosin: is an alpha-blocker that relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and reducing BPH symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Finasteride: Another 5-alpha-reductase inhibitor used for BPH and hair loss.
Alfuzosin: An alpha-blocker used to treat BPH.
Doxazosin: An alpha-blocker used for BPH and hypertension.
Uniqueness
Dutasteride and tamsulosin combination is unique due to its dual mechanism of action, targeting both the hormonal and muscular components of BPH. This combination provides a more comprehensive treatment approach compared to single-agent therapies .
Propriétés
Formule moléculaire |
C47H58F6N4O7S |
|---|---|
Poids moléculaire |
937.0 g/mol |
Nom IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C27H30F6N2O2.C20H28N2O5S/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33;1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36);5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-,16-,17-,19+,21+,24-,25+;15-/m01/s1 |
Clé InChI |
SHHCJPKACHSWFP-NMXGMQNUSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
SMILES canonique |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


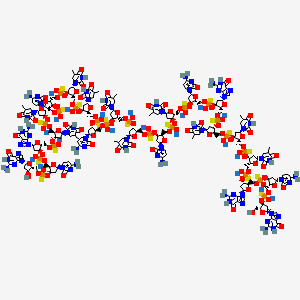
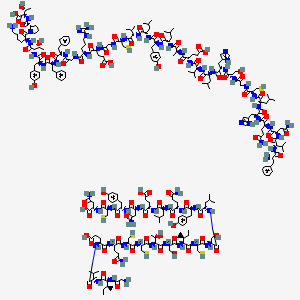
![(4S)-5-[(2S)-1-[2-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-1-[(2S)-6-amino-1-[(1S,2R)-1-carboxy-2-hydroxypropyl]imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[2-[[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-[N-[(1S)-1-carboxy-3-hydroxy-3-iminopropyl]-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-[(1R)-1-hydroxyethyl]-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-hydroxypentanoic acid](/img/structure/B10832281.png)
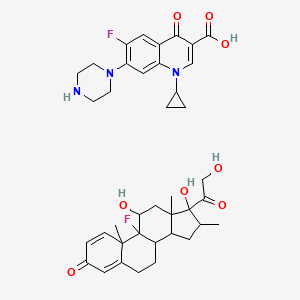
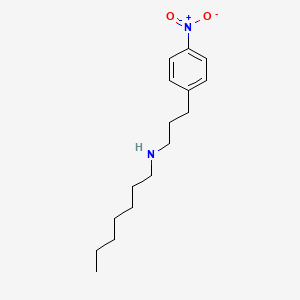
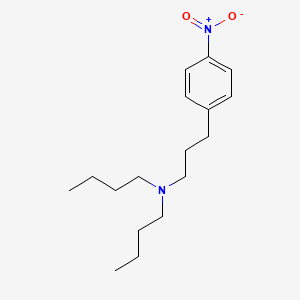
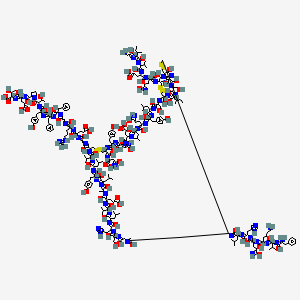
![sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide](/img/structure/B10832296.png)
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate](/img/structure/B10832300.png)
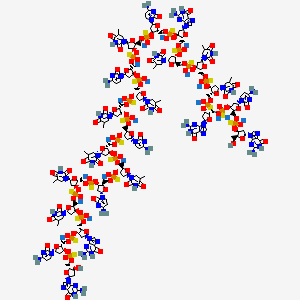
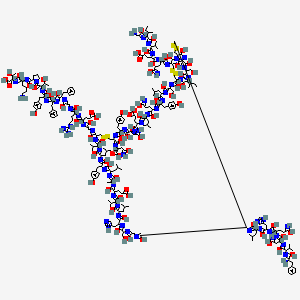
![[11-[4,5-Dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate](/img/structure/B10832304.png)
